2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound is a synthetic heterocyclic molecule featuring a fused thieno-triazolopyrimidinone core modified with a butyl substituent at position 4, a thioether-linked acetamide group, and a 3,5-dimethoxyphenyl moiety. The thieno-triazolopyrimidinone scaffold is notable for its resemblance to purine analogs, which often exhibit bioactivity in kinase inhibition or nucleotide-binding interactions. The 3,5-dimethoxyphenyl group may enhance lipophilicity and influence binding affinity through aromatic interactions .
Properties
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-4-5-7-25-19(28)18-16(6-8-31-18)26-20(25)23-24-21(26)32-12-17(27)22-13-9-14(29-2)11-15(10-13)30-3/h6,8-11H,4-5,7,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVOCZASQSRICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets. Below is a comparative analysis:
Structural Analog 1: Peptidomimetic Pyrimidinone Derivatives
Compounds such as those described in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) share a pyrimidinone core but differ in substitution patterns. These analogs emphasize peptide-like backbones for protease inhibition, whereas the target compound’s thieno-triazolopyrimidinone core and thioacetamide linkage may favor interactions with sulfur-binding enzymes (e.g., cysteine proteases or kinases) .
Structural Analog 2: Flavanol Gallates
While unrelated in primary structure, flavanol gallates like (-)-epigallocatechin gallate (EGCG) provide a comparative framework for evaluating aromatic substituents. The 3,5-dimethoxyphenyl group in the target compound mimics the gallate moiety in EGCG, which is critical for antioxidant activity. However, the thieno-triazolopyrimidinone core lacks the polyphenolic hydroxyl groups necessary for radical scavenging, redirecting its mechanism toward non-antioxidant pathways .
Key Comparative Data
Research Findings and Limitations
- Homology modeling using PDB entries (e.g., kinase-ligand complexes) could predict binding modes for the thieno-triazolopyrimidinone core .
- Synthetic Challenges: The compound’s fused heterocycle and thioether linkage may pose synthetic hurdles compared to simpler pyrimidinones or flavanols.
- Biological Data Gap: No experimental data (e.g., IC₅₀, pharmacokinetics) are available in the provided evidence, limiting mechanistic conclusions.
Q & A
Q. What are the key synthetic pathways for this compound, and how can its purity be validated post-synthesis?
- Methodology : The compound is synthesized via multi-step heterocyclic reactions. A common approach involves coupling a thienotriazolopyrimidine core with a 3,5-dimethoxyphenylacetamide moiety via a sulfur bridge. Critical steps include cyclization of the thieno-triazolo-pyrimidine ring using thiourea derivatives and subsequent thiolation .
- Purity Validation :
Post-synthesis, use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±0.001 Da tolerance) and -NMR for structural integrity. For example, the presence of the 3,5-dimethoxy group is confirmed by singlet peaks at ~3.8 ppm (6H) and aromatic protons at 6.5–7.2 ppm . IR spectroscopy can verify carbonyl stretches (1650–1700 cm) and sulfur-related bands (1020–1160 cm) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology : Use in vitro assays targeting kinases or antimicrobial activity, as structurally similar thieno-triazolo-pyrimidines exhibit kinase inhibition and antiproliferative effects .
- Example Protocol :
Conduct a kinase inhibition assay (e.g., EGFR or CDK2) at 10 µM concentration. For antimicrobial screening, use broth microdilution against S. aureus and E. coli (MIC values <50 µg/mL indicate potential activity). Include positive controls like imatinib (kinase) or ciprofloxacin (antimicrobial) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology : Apply computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers in key steps like thiolation or cyclization. For instance, density functional theory (DFT) can model transition states to optimize solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80–100°C for cyclization) .
- Case Study :
In related triazolopyrimidines, adjusting the molar ratio of thiourea to precursor from 1:1 to 1:1.2 increased yields from 72% to 83% by reducing unreacted intermediates .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology : Perform orthogonal assays to validate conflicting results. For example, if one study reports anticancer activity but another shows no effect:
- Repeat the MTT assay with standardized cell lines (e.g., MCF-7 or HeLa).
- Use flow cytometry to confirm apoptosis (Annexin V/PI staining) .
- Cross-validate with a kinase profiling panel (e.g., 100-kinase assay) to identify off-target effects .
Q. What computational strategies predict this compound’s binding affinity to target proteins?
- Methodology : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations.
- Example Workflow :
Dock the compound into the ATP-binding site of CDK2 (PDB: 1HCL).
Run 100 ns MD simulations in GROMACS to assess binding stability.
Calculate binding free energy via MM-PBSA. Key interactions (e.g., hydrogen bonds with Glu81 or hydrophobic contacts with Ile10) should correlate with experimental IC values .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound?
- Methodology : Improve bioavailability by modifying formulation (e.g., nanoemulsions) or pro-drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
